molecular formula C9H7NO2S B8524172 3-Methoxybenzoyl isothiocyanate

3-Methoxybenzoyl isothiocyanate

Cat. No.: B8524172
M. Wt: 193.22 g/mol
InChI Key: KRKIUWNRLRQUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxybenzoyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

3-Methoxybenzoyl isothiocyanate has shown promise in the field of oncology. Research indicates that isothiocyanates can inhibit tumor cell growth through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis.

  • Mechanism of Action : Isothiocyanates, including this compound, may exert their anticancer effects by influencing the expression of genes involved in cell cycle regulation and apoptosis. They have been shown to target microtubules, disrupting their polymerization, which is crucial for mitosis .
  • Case Studies : A study highlighted that derivatives of isothiocyanates exhibited significant antiproliferative activity against various cancer cell lines, with some compounds demonstrating IC50 values as low as 2.6 nM . This suggests that this compound could be developed into effective anticancer agents.

Antifungal Activity

The antifungal properties of isothiocyanates have been extensively studied, particularly in relation to their effects on pathogenic fungi.

  • Fungal Inhibition : Research has demonstrated that glucosinolate-derived isothiocyanates can inhibit the growth of several fungal species, including those that affect crops and human health. The compound shows potential in agricultural applications for protecting plants from fungal infections .
  • Mechanism : The antifungal activity may be attributed to the disruption of fungal cell membranes and interference with cellular metabolism . This makes this compound a candidate for developing environmentally friendly fungicides.

Synthesis Applications

This compound serves as a valuable building block in organic synthesis.

  • Chemical Reactions : It can be utilized in the synthesis of various organic compounds, including thioureas and other derivatives that have potential biological activities . For instance, it has been used to synthesize 2-[(3-methoxyphenyl)amino]naphtho[2,1-b]furo-5H-[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, which may possess pharmacological properties .
  • Research Findings : The synthesis process often involves reacting this compound with amines or other nucleophiles under controlled conditions to yield desired products with specific functionalities .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor cell growth; targets microtubule polymerization; induces apoptosis
Antifungal ActivityDisrupts fungal growth; potential use in agriculture as a natural fungicide
Synthesis ApplicationsActs as a building block for synthesizing bioactive compounds; used in various organic reactions

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

3-methoxybenzoyl isothiocyanate

InChI

InChI=1S/C9H7NO2S/c1-12-8-4-2-3-7(5-8)9(11)10-6-13/h2-5H,1H3

InChI Key

KRKIUWNRLRQUPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 3-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (70 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 3-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (67 mg, yield 81%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 3-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (73 mg, yield 90%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

3-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 3-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (65 mg, yield 82%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

3-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 3-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 3-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (73 mg, yield 90%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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